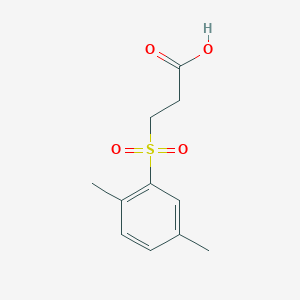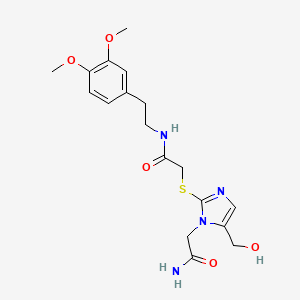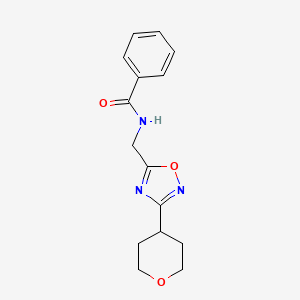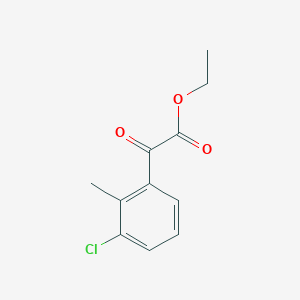
3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol .
Chemical Reactions Analysis
Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Physical and Chemical Properties Analysis
Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm³ at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Structural Isomers : Two structural isomers related to 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid have been synthesized, offering insights into sterically hindered organic molecules and their intramolecular hydrogen bonds. These isomers contribute to the understanding of molecular-electronic structures and kinetics in organic chemistry (Rublova et al., 2017).
Molecular Conformation Studies : The study of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid revealed significant conformational variations in L-tyrosine cores of molecules. This research aids in understanding intramolecular interactions and stacking in molecular structures (Khan et al., 2011).
Chemical Reactivity and Synthesis
Reactivity of Benzenesulfonyl-Substituted Carbanions : Kinetic studies on benzenesulfonyl-stabilized carbanions provide valuable data for understanding the reactivity parameters in chemical reactions, which is crucial for developing new synthetic pathways (Seeliger & Mayr, 2008).
Catalysis in Organic Synthesis : The use of similar compounds in the synthesis of diazepine and benzodiazepine derivatives demonstrates the potential of this compound derivatives in catalysis and organic synthesis (Joshi et al., 2011).
Pharmaceutical and Biological Research
Antibacterial and Enzyme Inhibition Properties : Research on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, closely related to this compound, shows promising antibacterial and α-glucosidase inhibitory activities. Such studies are vital for drug discovery and pharmacological research (Abbasi et al., 2016).
Development of Potent Receptor Antagonists : The synthesis of specific receptor antagonists using benzenesulfonyl-substituted compounds highlights the potential pharmaceutical applications of this compound in developing new therapies (Ivachtchenko et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Based on its structural similarity to benzenesulfonic acid , it may interact with similar biological targets.
Mode of Action
Sulfonic acid derivatives like benzenesulfonic acid are known to exhibit strong acidity , which may influence their interaction with biological targets.
Pharmacokinetics
Benzenesulfonic acid, a structurally similar compound, is known to be soluble in water and ethanol , which may suggest good bioavailability for 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBMNBGCBPHLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)


![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)
![(3,4-Difluorophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2358274.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)
![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2358280.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)
